molecular formula C8H11NO2 B13504838 3-(Prop-2-en-1-yl)piperidine-2,6-dione

3-(Prop-2-en-1-yl)piperidine-2,6-dione

Cat. No.: B13504838
M. Wt: 153.18 g/mol
InChI Key: ZKWJADOQOFDEIW-UHFFFAOYSA-N
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Description

This compound is part of the piperidine-2,6-dione family, which is known for its diverse applications in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 3-(Prop-2-en-1-yl)piperidine-2,6-dione can be achieved through various methods. One efficient method involves the use of acetates and acrylamides with potassium tert-butoxide as a promoter. This reaction proceeds via Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(Prop-2-en-1-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium tert-butoxide, acetates, and acrylamides . Major products formed from these reactions include various substituted piperidine-2,6-diones, which can serve as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-(Prop-2-en-1-yl)piperidine-2,6-dione has numerous applications in scientific research. It is used in the synthesis of various drugs, including those targeting cancer, inflammation, and neurological disorders . The compound’s unique structure makes it a valuable building block in medicinal chemistry, allowing for the development of new therapeutic agents . Additionally, it has applications in the study of protein degradation pathways and the development of PROTAC (proteolysis-targeting chimeras) drugs .

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of the CRL4CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins . This mechanism is particularly relevant in the context of cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth .

Comparison with Similar Compounds

3-(Prop-2-en-1-yl)piperidine-2,6-dione can be compared with other similar compounds, such as 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives . These compounds share a similar piperidine-2,6-dione core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential . Other similar compounds include lenalidomide, which is used in the treatment of multiple myeloma and other cancers . The unique prop-2-en-1-yl substituent in this compound distinguishes it from these related compounds, potentially offering different pharmacological properties and applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-prop-2-enylpiperidine-2,6-dione

InChI

InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h2,6H,1,3-5H2,(H,9,10,11)

InChI Key

ZKWJADOQOFDEIW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCC(=O)NC1=O

Origin of Product

United States

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